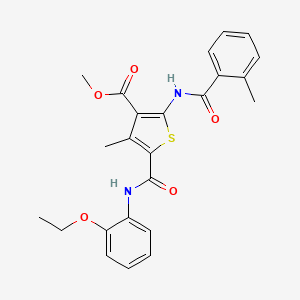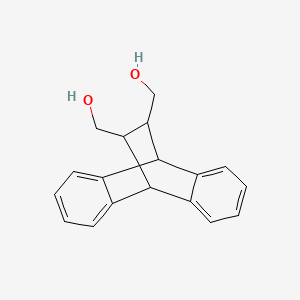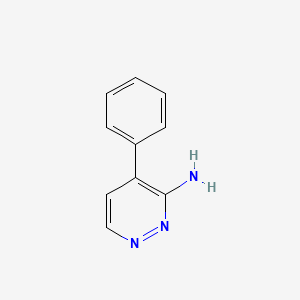
4-Phenylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpyridazin-3-amine is a heterocyclic compound that features a pyridazine ring with an amine group at the third position and a phenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and can be carried out under neutral conditions, offering good functional group compatibility and broad substrate scope .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyridazines, pyridazinones, and hydrogenated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as anti-inflammatory, analgesic, and antihypertensive agents.
Mechanism of Action
The mechanism of action of 4-Phenylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase, leading to its antidepressant activity. Additionally, it can modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar biological activities.
Pyridazinone: A derivative with an oxygen atom at the third position, known for its diverse pharmacological properties.
Phenylpyridazine: A compound with a phenyl group at the fourth position, similar to 4-Phenylpyridazin-3-amine.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
CAS No. |
1823867-61-3 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-phenylpyridazin-3-amine |
InChI |
InChI=1S/C10H9N3/c11-10-9(6-7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) |
InChI Key |
YWBHNUMTLZPNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


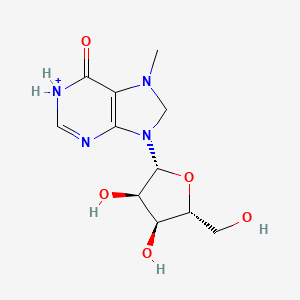
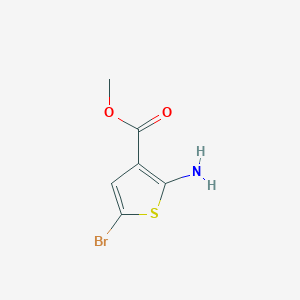
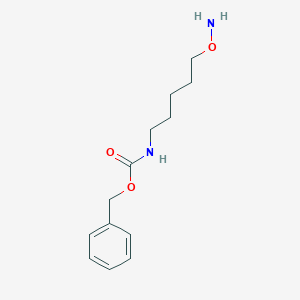


![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
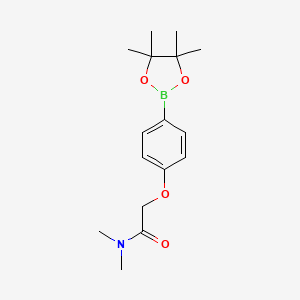
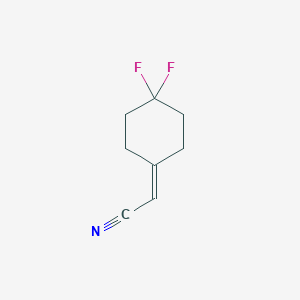


![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)

